REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.C[C:37]([CH3:39])=[O:38]>>[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:21][CH:20]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH3:39][C:37]([OH:17])=[O:38] |f:2.3|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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47.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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to produce a clear solution, which
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Type
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FILTRATION
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Details
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is filtered
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Type
|
TEMPERATURE
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Details
|
The filtrate is cooled to 25-35° C.
|
Type
|
ADDITION
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Details
|
seed crystals (20 mg) are added
|
Type
|
ADDITION
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Details
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followed by drop-wise addition of acetic acid (0.26 g)
|
Type
|
ADDITION
|
Details
|
n-Heptane (50 mL) is added drop-wise over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The formed solid is collected by filtration
|
Type
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WASH
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Details
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sequentially washed with n-heptane (10 mL)
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Type
|
CUSTOM
|
Details
|
suction dried for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The wet solid is dried under vacuum at 70° C. for about 4-5 hours
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Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O.CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |